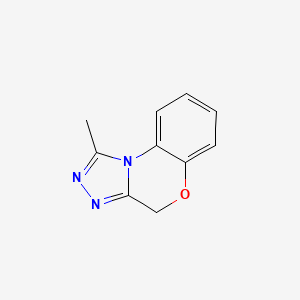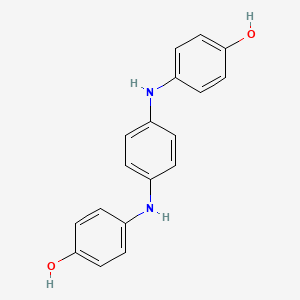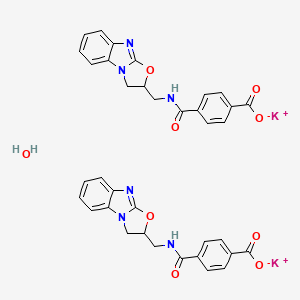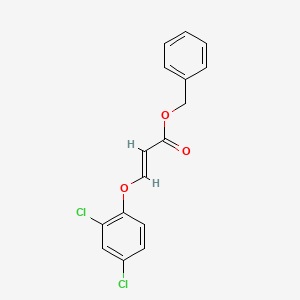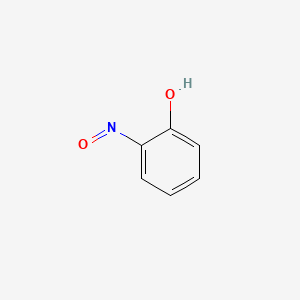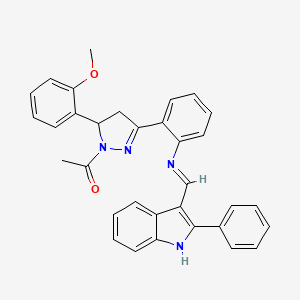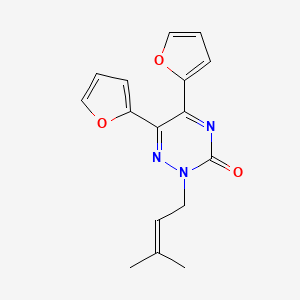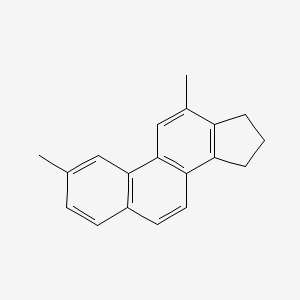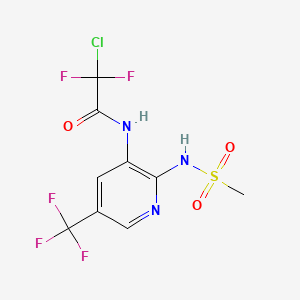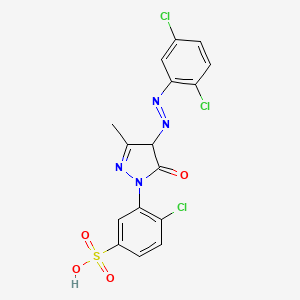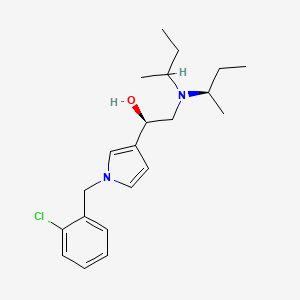
1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- is a complex organic compound characterized by its pyrrole ring structure, substituted with a methanol group at the 3-position, a 2-chlorophenylmethyl group, and an alpha-((bis(1-methylpropyl)amino)methyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the methanol group at the 3-position. Subsequent steps involve the addition of the 2-chlorophenylmethyl group and the alpha-((bis(1-methylpropyl)amino)methyl) group under controlled reaction conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 3-formyl-1H-pyrrole or 3-carboxy-1H-pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-3-methanol derivatives: Compounds with different substituents on the pyrrole ring.
Chlorophenylmethyl-substituted compounds: Molecules with similar chlorophenylmethyl groups but different core structures.
Bis(1-methylpropyl)amino-substituted compounds: Compounds with the bis(1-methylpropyl)amino group attached to different scaffolds.
Uniqueness
1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
122450-26-4 |
|---|---|
Molecular Formula |
C21H31ClN2O |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
(1R)-2-[butan-2-yl-[(2R)-butan-2-yl]amino]-1-[1-[(2-chlorophenyl)methyl]pyrrol-3-yl]ethanol |
InChI |
InChI=1S/C21H31ClN2O/c1-5-16(3)24(17(4)6-2)15-21(25)19-11-12-23(14-19)13-18-9-7-8-10-20(18)22/h7-12,14,16-17,21,25H,5-6,13,15H2,1-4H3/t16-,17?,21+/m1/s1 |
InChI Key |
DXSAFOUUFFFLGO-PQLKOCLTSA-N |
Isomeric SMILES |
CC[C@@H](C)N(C[C@@H](C1=CN(C=C1)CC2=CC=CC=C2Cl)O)C(C)CC |
Canonical SMILES |
CCC(C)N(CC(C1=CN(C=C1)CC2=CC=CC=C2Cl)O)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



